Gestrinone

Catalog No.
S528836
CAS No.
16320-04-0
M.F
C21H24O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gestrinone

CAS Number

16320-04-0

Product Name

Gestrinone

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-, Dimetriose, Gestrinone, Nemestran, R 2323, R-2323, R2323

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O

The exact mass of the compound Gestrinone is 308.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of oxo steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Gestrinone is a synthetic 19-nortestosterone derivative characterized by its mixed multi-receptor modulation, functioning primarily as a selective progesterone receptor modulator (SPRM) and weak androgen receptor (AR) agonist. For procurement and formulation purposes, it is supplied as a highly hydrophobic crystalline solid with a molecular weight of 308.4 g/mol. It demonstrates excellent long-term stability, remaining viable for over 4 years when stored at -20°C, and achieves optimal organic solubility of up to 20 mg/mL in DMSO or ethanol . Its distinct structural features, including a native C17 terminal alkyne, make it a highly versatile precursor and active pharmaceutical ingredient (API) for both advanced drug delivery systems and chemical biology applications.

Substituting Gestrinone with classic benchmark steroids like Danazol or pure progestins such as Dienogest fundamentally alters both pharmacokinetic behavior and assay specificity. Unlike Danazol, which requires high daily dosing and exhibits off-target binding to corticosteroid-binding globulin (CBG), Gestrinone possesses a prolonged elimination half-life of approximately 27.3 hours and does not bind to CBG, preventing unwanted corticosteroid pathway interference[1]. Furthermore, from a synthetic chemistry perspective, standard progestins lack Gestrinone’s native terminal alkyne group. Attempting to use a non-alkyne analog in chemical biology workflows necessitates complex, yield-reducing synthetic modifications to attach functional handles, whereas Gestrinone can be procured as a ready-to-use reagent for direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Pharmacokinetic Profile and Dosing Efficiency

Gestrinone demonstrates a significantly extended pharmacokinetic profile compared to traditional endometriosis benchmarks. It exhibits an elimination half-life of 27.3 hours, allowing for low-dose, low-frequency administration (e.g., 2.5 mg twice weekly), whereas Danazol requires daily doses ranging from 200 to 800 mg to achieve similar clinical suppression [1].

Evidence DimensionElimination half-life and dosing frequency
Target Compound Data27.3 hours half-life; effective at 2.5 mg twice weekly
Comparator Or BaselineDanazol (shorter half-life; requires 200-800 mg daily)
Quantified Difference>90% reduction in required dosing frequency and active API mass
ConditionsIn vivo pharmacokinetic tracking

This extended half-life makes Gestrinone the superior API candidate for developing long-acting, extended-release, or subdermal bioabsorbable implant formulations.

Receptor Binding Specificity and Off-Target Avoidance

In competitive binding assays, Gestrinone displays high relative binding affinities for the progesterone receptor (75-76%) and androgen receptor (83-85%), with minimal estrogen receptor affinity (3-10%). Crucially, unlike Danazol, Gestrinone exhibits 0% binding affinity to corticosteroid-binding globulin (CBG) [1].

Evidence DimensionRelative binding affinity (RBA) to Corticosteroid-Binding Globulin (CBG)
Target Compound Data0% binding affinity to CBG
Comparator Or BaselineDanazol (Positive binding affinity to CBG)
Quantified DifferenceComplete elimination of CBG interaction
ConditionsSteroid receptor competitive binding assays

Procuring Gestrinone prevents confounding corticosteroid pathway artifacts in precision endocrine receptor screening models.

Native Click Chemistry Compatibility

Gestrinone features a native C17 alkyne group, enabling it to act directly as a click chemistry reagent. It undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fluorophores or biotin tags, bypassing the need for de novo synthesis of clickable steroid probes .

Evidence DimensionCuAAC (Click Chemistry) reactivity
Target Compound DataNative terminal alkyne present, ready for immediate CuAAC
Comparator Or BaselineStandard steroids like Danazol or Progesterone (No native alkyne)
Quantified DifferenceElimination of multi-step synthetic derivatization required for probe generation
ConditionsBioconjugation / Pull-down assay preparation

Researchers can procure Gestrinone as a dual-purpose therapeutic benchmark and ready-to-use chemical biology probe, saving weeks of synthetic modification time.

Quantitative Cellular Inhibition Benchmark

In cellular assays targeting uterine fibroid models, Gestrinone provides a reliable, quantifiable inhibitory effect, suppressing the growth of cultured leiomyoma cells with a validated IC50 of 43.67 μM .

Evidence DimensionCellular growth inhibition (IC50)
Target Compound DataIC50 = 43.67 μM
Comparator Or BaselineUntreated baseline control
Quantified DifferenceDose-dependent suppression of leiomyoma cell proliferation
ConditionsIn vitro leiomyoma cell culture viability assay

Provides a standardized, quantitative procurement benchmark for laboratories validating in vitro models of endometriosis or uterine fibroids.

Long-Acting Subdermal Implant Formulation Development

Driven by its extended 27.3-hour half-life and high potency at low doses, Gestrinone is an optimal API for the engineering of bioabsorbable subdermal pellets and controlled-release vaginal rings. It allows formulation scientists to achieve sustained multi-month therapeutic suppression without the high API mass loading required by Danazol [1].

Steroid Receptor Probe Synthesis via Click Chemistry

Because it contains a native C17 terminal alkyne, Gestrinone is highly sought after in chemical biology for target identification. It can be directly conjugated to azide-bearing fluorophores or pull-down tags via CuAAC, enabling researchers to map progesterone and androgen receptor localization without altering the core steroid pharmacophore.

Precision Endocrine Modulator Screening

In high-throughput screening and in vitro pharmacology, Gestrinone serves as a critical benchmark for mixed SPRM/AR agonism. Its complete lack of binding to corticosteroid-binding globulin (CBG) makes it a superior control compound compared to Danazol when researchers need to isolate sex-hormone receptor pathways from glucocorticoid interference [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

308.177630004 Da

Monoisotopic Mass

308.177630004 Da

Boiling Point

507.638

Heavy Atom Count

23

LogP

3.169

Appearance

Solid powder

Melting Point

150-152

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1421533RCM

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Endometriosis with or without accompanying sterility. Treatment is limited to a single course of 6 months duration per lifetime.

Pharmacology

Gestrinone is a synthetic steroidal hormone which has androgenic, anti-estrogenic and anti-progestogenic properties [L1699]. The findings of several studies suggest that gestrinone is as effective as danazol in the treatment of infertility associated with endometriosis and is better tolerated, in terms of adverse effects [A32130, A32131]. Gestrinone has moderate anti-estrogen, and anti-gonadal properties, which can lead to increased concentrations of free testosterone, and decrease the level of sex hormone-binding globulin, suppress the FSH and LH hormone peak levels and decrease the LH mean to reduce estrogen levels. In addition, gestrinone has a direct effect on the endometrium and ectopic endometrial receptors, which have the roles of anti-progesterone and anti-estrogen effects lead to endometrial and ectopic endometrial atrophy to achieve therapeutic effects [L1697]. Gestrinone inhibits the release of pituitary gonadotropins. The effect on ovarian hormone secretion results in the atrophy of endometrial tissue, resulting in the regression of endometriosis. Gestrinone is structurally related to norgestrel and possesses some androgenic and progestogenic activity. However, the gestrinone has an antiprogesterone effect on endometrial tissue [L1697]. The effect of oral gestrinone, 2.5 mg biweekly for 6 months, was studied in a group of 11 women with mild or moderate endometriosis laparoscopically confirmed. Painful symptoms were alleviated in all patients within 8 weeks from the start of treatment. Gonadotropins, prolactin (PRL) 17 beta-estradiol (17 beta-E2), estrone (E1), progesterone (P), androstenedione (A), and dehydroepiandrosterone sulfate (DHEA-S) remained in the physiological follicular phase range [A32133]. Total testosterone (TT) and sex hormone-binding globulin (SHBG) decreased, and free testosterone (FT) slightly increased. Metabolic studies showed a decrease in total triglyceride level, very low-density lipoprotein (VLDL) triglycerides, and high-density lipoprotein (HDL) and VLDL cholesterol [A32133]. Low-density lipoprotein cholesterol and apoprotein B were found to be increased during gestrinone therapy. It can be extrapolated that gestrinone possesses antiestrogenic, androgenic, and progestogenic effects at therapeutic dosages both by acting on both central and peripheral steroid receptors [A32133].

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XA - Antigonadotropins and similar agents
G03XA02 - Gestrinone

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.

Pictograms

Health Hazard

Health Hazard

Other CAS

16320-04-0

Absorption Distribution and Excretion

The oral absorption of gestrinone is 30% ±30.
About 40-45% of a dose is excreted in the urine and 30-35% in the feces.
67 L
Renal Excretion accounts for < 1 %.

Metabolism Metabolites

Gestrinone undergoes hydroxylation in the liver. Gestrinone is actively metabolized in the liver, mainly by hydroxylation, to conjugated metabolites 16b-hydroxy,13-ethyl (1-OH) and D-homo gestrinone. In vitro studies have shown that the metabolites are active but weaker than the unchanged drug.

Wikipedia

Gestrinone

Biological Half Life

Plasma half-life is 24 hr.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Wu X, Xu Y. Gestrinone combined with ultrasound-guided aspiration and ethanol injection for treatment of chocolate cyst of ovary. J Obstet Gynaecol Res. 2015 May;41(5):712-6. doi: 10.1111/jog.12612. Epub 2014 Nov 25. PubMed PMID: 25420776.
2: Zhu Y, Zhang T, Xie S, Tu R, Cao Y, Guo X, Zhou J, Zhou X, Cao L. Gestrinone inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK. Biomed Pharmacother. 2012 Dec;66(8):569-77. doi: 10.1016/j.biopha.2012.02.003. Epub 2012 Mar 27. PubMed PMID: 23102719.
3: Duan H, Wang S, Hao M, Chen L, Tang J, Wang X, Peng YZ, Zhang SC, Cao LR, Yu JJ. [Research of gestrinone-related abnormal uterine bleeding and the intervention in the treatment: a multi-center, randomized, controlled clinical trial]. Zhonghua Fu Chan Ke Za Zhi. 2016 Feb;51(2):98-102. doi: 10.3760/cma.j.issn.0529-567X.2016.02.004. Chinese. PubMed PMID: 26917477.
4: Wu S, Dong J, Cong J, Wang C, VonHertzen H, Godfrey EM. Gestrinone compared with mifepristone for emergency contraception: a randomized controlled trial. Obstet Gynecol. 2010 Apr;115(4):740-4. doi: 10.1097/AOG.0b013e3181d43ae4. PubMed PMID: 20308833.
5: Brun EM, Hernández-Albors A, Ventura R, Puchades R, Maquieira A. Enzyme-linked immunosorbent assays for the synthetic steroid gestrinone. Talanta. 2010 Sep 15;82(4):1581-7. doi: 10.1016/j.talanta.2010.07.067. Epub 2010 Aug 3. PubMed PMID: 20801376.
6: Xue HL, Yu N, Wang J, Hao WJ, Li Y, Liu MY. Therapeutic effects of mifepristone combined with Gestrinone on patients with endometriosis. Pak J Med Sci. 2016 Sep-Oct;32(5):1268-1272. PubMed PMID: 27882034; PubMed Central PMCID: PMC5103146.
7: Coutinho EM. Gestrinone in the treatment of myomas. Acta Obstet Gynecol Scand Suppl. 1989;150:39-46. PubMed PMID: 2694740.
8: Utsunomiya T, Sumioki H, Korenaga S, Matsuoka K, Korenga M, Kadota T. [Laparoscopic diagnosis and evaluation of danazol or gestrinone therapy for endometriosis in sterility]. Nihon Sanka Fujinka Gakkai Zasshi. 1988 Apr;40(4):459-66. Japanese. PubMed PMID: 2967341.
9: Fedele L, Bianchi S, Viezzoli T, Arcaini L, Candiani GB. Gestrinone versus danazol in the treatment of endometriosis. Fertil Steril. 1989 May;51(5):781-5. PubMed PMID: 2523321.
10: Ohno Y, Kitagawa I, Tamura H, Hosoda S, Yamashita S, Honjo H, Okada H. Antiestrogenic effect of gestrinone as an inhibitor of [3H]-estradiol binding to nuclear type II sites. Gynecol Obstet Invest. 1991;31(2):97-101. PubMed PMID: 2037266.
11: Peters F. Multicentre study of gestrinone in cyclical breast pain. Lancet. 1992 Jan 25;339(8787):205-8. PubMed PMID: 1346172.
12: Thomas EJ, Cooke ID. Impact of gestrinone on the course of asymptomatic endometriosis. Br Med J (Clin Res Ed). 1987 Jan 31;294(6567):272-4. PubMed PMID: 3101839; PubMed Central PMCID: PMC1245293.
13: Forbes KL, Thomas FJ. Tissue and endocrine responses to gestrinone and danazol in the treatment of endometriosis. Reprod Fertil Dev. 1993;5(1):103-9. PubMed PMID: 8234886.
14: Tamaya T, Fujimoto J, Watanabe Y, Arahori K, Okada H. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol. Acta Obstet Gynecol Scand. 1986;65(5):439-41. PubMed PMID: 3490730.
15: Zheng P, Zhang YF, Wang JD. [Effect of gestrinone on the lipid metabolic parameters and bone mineral density in patients with endometriosis]. Zhonghua Fu Chan Ke Za Zhi. 2005 Mar;40(3):175-7. Chinese. PubMed PMID: 15840312.
16: Triolo O, De Vivo A, Benedetto V, Falcone S, Antico F. Gestrinone versus danazol as preoperative treatment for hysteroscopic surgery: a prospective, randomized evaluation. Fertil Steril. 2006 Apr;85(4):1027-31. PubMed PMID: 16580390.
17: Gestrinone versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. Gestrinone Italian Study Group. Fertil Steril. 1996 Dec;66(6):911-9. PubMed PMID: 8941054.
18: Ortega FJ, Bañuls MJ, Sanza FJ, Casquel R, Laguna MF, Holgado M, López-Romero D, Barrios CA, Maquieira Á, Puchades R. Biomolecular Interaction Analysis of Gestrinone-anti-Gestrinone Using Arrays of High Aspect Ratio SU-8 Nanopillars. Biosensors (Basel). 2012 Aug 14;2(3):291-304. doi: 10.3390/bios2030291. PubMed PMID: 25585931; PubMed Central PMCID: PMC4263551.
19: Gao X, Wu E, Chen G. Mechanism of emergency contraception with gestrinone: a preliminary investigation. Contraception. 2007 Sep;76(3):221-7. Epub 2007 Jul 26. PubMed PMID: 17707720.
20: Quereda F, Barroso J, Acién P. Individual and combined effects of triptoreline and gestrinone on experimental endometriosis in rats. Eur J Obstet Gynecol Reprod Biol. 1996 Jul;67(1):35-40. PubMed PMID: 8789747.

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